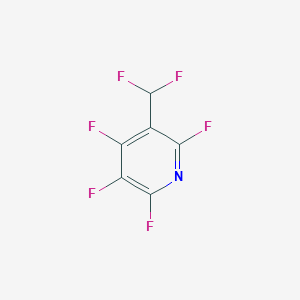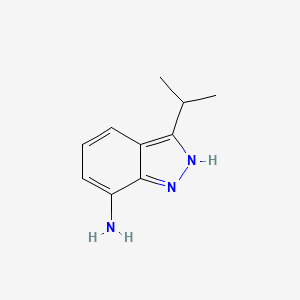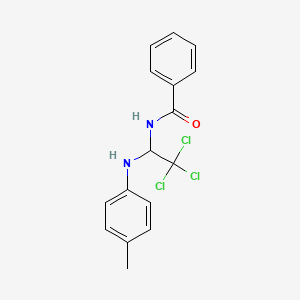
N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trichloromethyl group, a p-tolylamino group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide typically involves the reaction of p-toluidine with trichloroacetyl chloride, followed by the addition of benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: p-Toluidine reacts with trichloroacetyl chloride in the presence of a base such as pyridine to form N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)amine.
Step 2: The intermediate product is then reacted with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
科学的研究の応用
N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes. For example, it has been studied as a potential inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis . The inhibition of this enzyme can lead to the disruption of cell proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- 4-Bromo-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)benzamide
- 4-Methoxy-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)benzamide
- 3-Methyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)benzamide
Uniqueness
N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
特性
分子式 |
C16H15Cl3N2O |
|---|---|
分子量 |
357.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H15Cl3N2O/c1-11-7-9-13(10-8-11)20-15(16(17,18)19)21-14(22)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,21,22) |
InChIキー |
CRWZEQJFQLIMTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


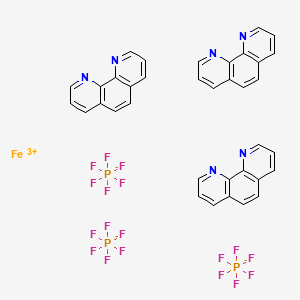
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)
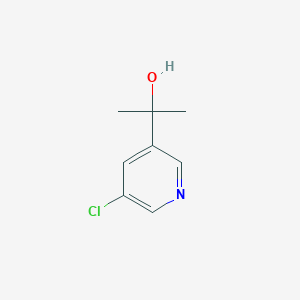
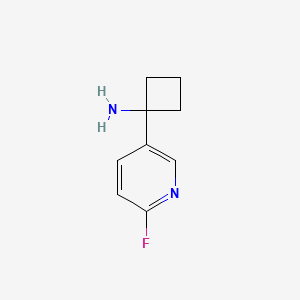
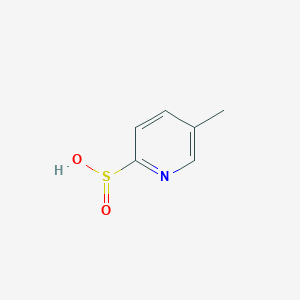

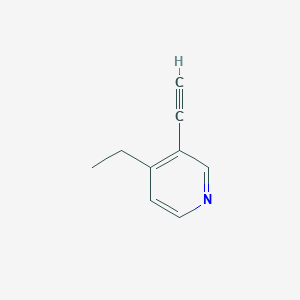
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)
